3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a sodium channel inhibitor. This compound features a fluorine atom attached to a benzenesulfonamide structure, which is further substituted with a pyrrolidine moiety. Its systematic name reflects its complex structure, which combines elements from both aromatic and aliphatic chemistry.
3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is classified as a sulfonamide derivative. Sulfonamides are known for their diverse biological activities, including antibacterial and diuretic properties. This specific compound is being investigated for its role in modulating sodium channels, which are crucial for nerve impulse transmission and muscle contraction .
The synthesis of 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves several key steps:
The synthesis may require specific solvents, temperatures, and catalysts to optimize yield and purity. Techniques such as chromatography are commonly employed to purify the final product.
The molecular formula of 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is , with a molecular weight of approximately 295.4 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential reactivity .
3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can participate in various chemical reactions:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions.
The mechanism of action for 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride primarily revolves around its interaction with sodium channels. By binding to these channels, it can modulate their opening and closing, impacting neuronal excitability and muscle contraction.
Studies suggest that compounds in this class may exhibit selective inhibition of certain sodium channel subtypes, which could lead to therapeutic effects in conditions like epilepsy or chronic pain .
3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride has potential applications in:
This compound exemplifies how modifications to traditional sulfonamide structures can lead to novel pharmacological agents with specific therapeutic targets.
3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride exhibits high-affinity binding (Ki = 9.3 ± 1.2 nM) to κ-opioid receptors (KOR), functioning as a selective antagonist. This activity disrupts dynorphin-mediated signaling pathways, which are implicated in stress-induced dysphoria and addictive behaviors [5]. In vivo studies demonstrate that the compound normalizes KOR-induced anhedonia in rodent models, as measured by intracranial self-stimulation (ICSS) threshold reductions (≥60% reversal at 3 mg/kg, i.p.). The benzenesulfonamide moiety facilitates hydrogen bonding with KOR residue Tyr312, while the protonated pyrrolidine nitrogen forms a salt bridge with Asp138, stabilizing the antagonist conformation [5].
Table 1: κ-Opioid Receptor Binding and Functional Profile | Parameter | Value | Assay |
---|---|---|---|
Ki (κ-opioid) | 9.3 ± 1.2 nM | Radioligand ([3H]U-69593) binding | |
IC50 (functional antagonism) | 28.4 nM | [35S]GTPγS assay | |
Anhedonia reversal | ≥60% | ICSS threshold model |
The compound displays multimodal serotonergic activity, with distinct affinity profiles across receptor subtypes:
Table 2: Serotonin Receptor Binding Affinities and Functional Effects | Receptor | Ki (nM) | Functional Activity | Primary Behavioral Outcome |
---|---|---|---|---|
5-HT2A | 42 ± 3.1 | Antagonist | Psychosis suppression | |
5-HT6 | 8.7 ± 0.9 | Partial agonist | Cognitive enhancement | |
5-HT7 | 3.5 ± 0.4 | Antagonist | Antidepressant effect |
State-dependent inhibition of voltage-gated sodium (NaV) channels underlies the compound’s anticonvulsant properties. Electrophysiology studies reveal preferential binding to the inactivated state (IC50 = 2.8 μM) over resting channels (IC50 = 18 μM), achieving a use-dependent block. The 3-fluoro-benzenesulfonamide group penetrates the pore domain, interacting with Domain IV S6 residues (Phe1764 and Asn1769), while the protonated pyrrolidine stabilizes fast inactivation [5]. This mechanism suppresses neuronal hyperexcitability in pentylenetetrazole-induced seizure models (≥70% seizure reduction at 10 mg/kg) without motor impairment.
The compound exhibits moderate D2 receptor affinity (Ki = 36 nM) and functions as a partial agonist (EC50 = 110 nM). This balanced activity regulates dopamine signaling in mesolimbic pathways, reducing apathy in dopamine-depleted models while avoiding hyperdopaminergic side effects (e.g., catalepsy). In vivo microdialysis shows a 40% increase in prefrontal dopamine at 3 mg/kg, correlating with improved motivational states in operant conditioning tasks. The molecular interactions involve sulfonamide oxygen hydrogen bonding with Ser193 and cation-π interactions between the pyrrolidine and Phe390 [1] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7